molecular formula C18H13Cl2N7O2 B2911512 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide CAS No. 679404-40-1

3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide

Cat. No. B2911512
M. Wt: 430.25
InChI Key: JMQTXEWNXSPEKX-UHFFFAOYSA-N
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Description

3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide is a useful research compound. Its molecular formula is C18H13Cl2N7O2 and its molecular weight is 430.25. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Epigenetic Modulation

Specific Scientific Field

Epigenetics and chromatin remodeling.

Summary

The compound acts as an epigenetic modulator, specifically targeting lysine-specific demethylase 1 (LSD1). By inhibiting LSD1, it alters histone methylation patterns, affecting gene expression. This has implications in cancer therapy and other diseases involving epigenetic dysregulation.

Experimental Procedures

Results

These are just two of the exciting applications of 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide . Its versatility and potential warrant further investigation across various scientific disciplines. If you’d like more information on additional applications, feel free to ask! 🌟

Wang, S., Zhang, Y., Liu, G., Xu, H., Song, L., Chen, J., Li, J., & Zhang, Z. (2021). Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. Organic Chemistry Frontiers, 8(3), 588–594. Link Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Lysine-Specific Demethylase 1 (LSD1) Inhibitors. (2017, March 8). X-MOL. Link Prediction of Anti-proliferation Effect of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives on Human Lung

properties

IUPAC Name

3-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-2-yl)-N-[(3,5-dichlorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N7O2/c19-11-4-9(5-12(20)7-11)8-22-16(28)10-2-1-3-13(6-10)27-25-14-15(26-27)23-18(21)24-17(14)29/h1-7H,8H2,(H,22,28)(H3,21,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQTXEWNXSPEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2N=C3C(=O)NC(=NC3=N2)N)C(=O)NCC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide

Citations

For This Compound
3
Citations
SI Mondal, Z Mahmud, M Elahi, A Akter, NA Jewel… - In Silico …, 2017 - Springer
Protein–protein interaction (PPI) and host–pathogen interactions (HPI) proteomic analysis has been successfully practiced for potential drug target identification in pathogenic infections. …
Number of citations: 11 link.springer.com
WJ Sanders, VL Nienaber, CG Lerner… - Journal of medicinal …, 2004 - ACS Publications
Potent inhibitors of 7,8-dihydroneopterin aldolase (DHNA; EC 4.1.2.25) have been discovered using CrystaLEAD X-ray crystallographic high-throughput screening followed by structure-…
Number of citations: 107 pubs.acs.org
JA Encinar, JA Menendez
Number of citations: 0

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